molecular formula C15H11NO2 B1345411 2-Cyano-3'-methoxybenzophenone CAS No. 750633-58-0

2-Cyano-3'-methoxybenzophenone

Cat. No.: B1345411
CAS No.: 750633-58-0
M. Wt: 237.25 g/mol
InChI Key: QOYOOSYWDUDBLL-UHFFFAOYSA-N
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Description

2-Cyano-3'-methoxybenzophenone is a benzophenone derivative featuring a cyano (-CN) group at the 2-position of one benzene ring and a methoxy (-OCH₃) group at the 3'-position of the adjacent ring. Benzophenones are aromatic ketones widely studied for their applications in photochemistry, organic synthesis, and medicinal chemistry. The electron-withdrawing cyano group and electron-donating methoxy group in this compound may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-(3-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-13-7-4-6-11(9-13)15(17)14-8-3-2-5-12(14)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOOSYWDUDBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641469
Record name 2-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-58-0
Record name 2-(3-Methoxybenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3’-methoxybenzophenone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Another method involves the acylation of 3-methoxybenzonitrile with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-Cyano-3’-methoxybenzophenone often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The industrial process typically includes steps such as purification by recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3’-methoxybenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3’-methoxybenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a UV filter in sunscreens.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3’-methoxybenzophenone involves its ability to absorb ultraviolet (UV) radiation, making it an effective UV filter . The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. This property is utilized in sunscreen formulations to prevent skin damage and reduce the risk of skin cancer.

Comparison with Similar Compounds

Substituent Effects in Benzophenone Derivatives

Benzophenone derivatives exhibit diverse properties depending on substituent type and position. Key comparisons include:

Compound Substituents Key Properties/Applications Evidence Source
2-Chloro-3'-methylbenzophenone 2-Cl, 3'-CH₃ Industrial intermediate; limited bioactivity reported
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-OBn, 3-OCH₂CH₂Ph Synthetic precursor for phenolic derivatives
Octocrylene 2-Cyano, 3,3-diphenyl UV filter in sunscreens (SPF/UVAPF synergy)

Analysis :

  • Cyano Group Impact: The cyano group in octocrylene enhances UV absorption by stabilizing excited states through conjugation .
  • Methoxy Group Impact: Methoxy groups (e.g., in 4-(benzyloxy)-3-phenethoxybenzaldehyde) improve solubility in polar solvents , which may enhance bioavailability compared to non-polar analogs like 2-chloro-3'-methylbenzophenone .

Analysis :

  • The cyano group in CDDO and derivatives enhances electrophilicity, enabling covalent interactions with cellular targets (e.g., Keap1-Nrf2 pathway) . While 2-cyano-3'-methoxybenzophenone lacks the triterpenoid backbone, its cyano group may still confer reactivity with nucleophilic residues in proteins or DNA.

Photoprotective Activity

Octocrylene analogs highlight the importance of cyano groups in UV protection:

Compound (from ) SPF UVAPF Key Feature
Octocrylene 5 8 Balanced UVA/UVB protection
Compound 7 5 8 Optimal cyano-diphenyl structure

Analysis :

  • The diphenylpropenoate backbone of octocrylene maximizes UV absorption breadth . In contrast, this compound’s smaller benzophenone scaffold may limit absorption range but improve photostability due to reduced conjugation.

Biological Activity

2-Cyano-3'-methoxybenzophenone (CAS No. 750633-58-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of its application in pharmaceuticals and as a UV filter. This article discusses the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds, characterized by the presence of two aromatic rings connected by a carbonyl group. The cyano group (-C≡N) and methoxy group (-OCH₃) significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • UV Absorption : As a UV filter, it absorbs ultraviolet radiation, thereby protecting biological tissues from UV-induced damage.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit certain enzymes, influencing cellular pathways related to proliferation and apoptosis.

The biochemical properties of this compound are crucial for understanding its biological effects:

Property Description
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under normal conditions; degradation may occur under extreme pH or temperature
Toxicity Non-cytotoxic at low concentrations; higher doses may exhibit cytotoxic effects in specific cell lines

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Study 2: UV Filter Efficacy

Research on the efficacy of various UV filters, including this compound, showed that it effectively reduced UV-induced DNA damage in human skin cells. The compound was found to significantly lower the formation of cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV exposure .

Study 3: Enzyme Inhibition

In a biochemical screening for enzyme inhibitors, this compound was identified as a moderate inhibitor of certain protein tyrosine phosphatases (PTPs). This inhibition could have implications for cancer therapy, as PTPs are involved in cell signaling pathways that regulate cell growth and differentiation .

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